

experimental setup for reactions involving 8-Methoxy-chroman-3-carboxylic acid

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Compound of Interest

8-Methoxy-chroman-3-carboxylic
acid

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Application Notes and Protocols for 8-Methoxy-chroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving **8-Methoxy-chroman-3-carboxylic acid**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines detailed synthetic protocols, summarizes key quantitative data, and illustrates relevant biological pathways to guide researchers in their experimental design.

Physicochemical Properties and Handling

8-Methoxy-chroman-3-carboxylic acid is typically an off-white crystalline powder. Key physicochemical data are summarized in the table below.



Property	Value	Reference
Molecular Formula	C11H12O4	[1]
Molecular Weight	208.21 g/mol	[1]
Melting Point	170-175 °C	[1]
Purity	≥97%	[2]
Solubility	Soluble in DMSO and DMF. Poorly soluble in water.	[3]
Storage	Store at 0-8 °C, protected from light and moisture.	[1]

Synthesis of 8-Methoxy-chroman-3-carboxylic Acid

Two primary synthetic routes for the preparation of **8-Methoxy-chroman-3-carboxylic acid** are outlined below. These involve the oxidation of a precursor aldehyde and the reduction of a coumarin intermediate.

Route 1: Oxidation of 8-Methoxy-chroman-3-carbaldehyde

This method utilizes the Pinnick oxidation to convert the corresponding aldehyde to the carboxylic acid under mild conditions.[4][5] This reaction is known for its tolerance of various functional groups.[5]

Experimental Protocol (Adapted from a general Pinnick oxidation protocol)[6]:

- Dissolution: Dissolve 8-Methoxy-chroman-3-carbaldehyde (1.0 equiv) in a 1:1 mixture of tertbutanol and water.
- Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (10.0 equiv) as a scavenger, followed by sodium dihydrogen phosphate (NaH₂PO₄, 5.0 equiv).



- Oxidation: Add sodium chlorite (NaClO₂, 4.0 equiv) portion-wise over 30 minutes, maintaining the temperature below 25 °C.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
- Extraction: Extract the agueous layer with ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford **8-Methoxy-chroman-3-carboxylic acid**.

Route 2: Reduction of 8-Methoxycoumarin-3-carboxylic Acid

This approach involves the synthesis of the corresponding coumarin derivative followed by catalytic hydrogenation to saturate the pyran ring.[4]

Step 2a: Synthesis of 8-Methoxycoumarin-3-carboxylic Acid

This intermediate can be synthesized via the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with diethyl malonate, followed by hydrolysis. A 99% yield has been reported for the synthesis of the analogous 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. [7]

Step 2b: Catalytic Hydrogenation of 8-Methoxycoumarin-3-carboxylic Acid

The double bond in the pyran ring of the coumarin is reduced to yield the chroman structure.

Experimental Protocol (General procedure for catalytic hydrogenation):



- Catalyst Preparation: In a high-pressure reaction vessel, suspend 8-methoxycoumarin-3carboxylic acid (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.
- Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%) to the suspension.
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
- Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction may require gentle heating (40-60 °C) to proceed to completion.
- Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude 8-Methoxychroman-3-carboxylic acid, which can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes available data for the synthesis of **8-Methoxy-chroman-3-carboxylic acid** and its precursors. Direct comparative yield data for the synthesis of the target molecule is limited in the literature.



Compound	Synthetic Method	Yield (%)	Melting Point (°C)	Analytical Data	Reference
8-Methoxy-2- oxo-2H- chromene-3- carboxylic acid	Knoevenagel condensation & Hydrolysis	99%	215-218 °C	IR, ¹ H NMR, ¹³ C NMR	[7]
cis/trans- (±)-3-Alkyl- 3,4-dihydro- 6,7- dimethoxy-1- oxo-1H- isochromene- 4-carboxylic acids	Reaction of homophthalic anhydride with aldehydes	85-92%	Not specified	¹ H NMR, ¹³ C NMR, HRMS	[8]

Note: The ¹H NMR spectrum of a related dimethoxy-isochromene carboxylic acid shows characteristic peaks for the methoxy groups around 3.8 ppm and the carboxylic acid proton at a significantly downfield shift.[8] For 8-methoxythiochromane-3-carboxylic acid, the methoxy protons appear at 3.8 ppm and the carboxylic acid proton at 12.1 ppm in DMSO-d₆.[1]

Experimental Workflows

The synthesis of **8-Methoxy-chroman-3-carboxylic acid** can be visualized as a series of sequential or parallel experimental steps.

Caption: Synthetic routes to 8-Methoxy-chroman-3-carboxylic acid.

Biological Signaling Pathways

Derivatives of chroman-3-carboxylic acid have shown potential as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and as antioxidants.

ROCK2 Inhibition Pathway



ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its signaling cascade is initiated by the activation of the small GTPase RhoA. Inhibition of ROCK2 is a therapeutic strategy for various diseases.[3][9]

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